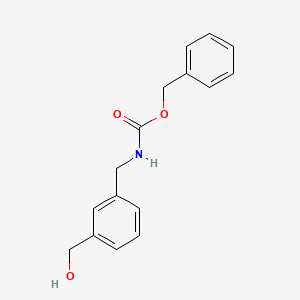
Cbz-(3-(aminomethyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-(3-(aminomethyl)phenyl)methanol is a chemical compound with the molecular formula C16H17NO3. It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to a phenyl ring, which is further substituted with an aminomethyl group and a methanol group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-(3-(aminomethyl)phenyl)methanol typically involves the protection of the amine group on 3-(aminomethyl)phenylmethanol using benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-(3-(aminomethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl carbamate group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(aminomethyl)benzaldehyde or 3-(aminomethyl)benzoic acid.
Reduction: Formation of 3-(aminomethyl)phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cbz-(3-(aminomethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Cbz-(3-(aminomethyl)phenyl)methanol involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine group from unwanted reactions during subsequent synthetic steps. The carbamate group can be selectively removed under mild acidic or basic conditions, allowing for the recovery of the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cbz-(4-(aminomethyl)phenyl)methanol
- Cbz-(2-(aminomethyl)phenyl)methanol
- Cbz-(3-(aminomethyl)phenyl)ethanol
Uniqueness
Cbz-(3-(aminomethyl)phenyl)methanol is unique due to the specific positioning of the aminomethyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to differences in the physical and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
benzyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c18-11-15-8-4-7-14(9-15)10-17-16(19)20-12-13-5-2-1-3-6-13/h1-9,18H,10-12H2,(H,17,19) |
Clé InChI |
QBDBDTWXXVOFEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


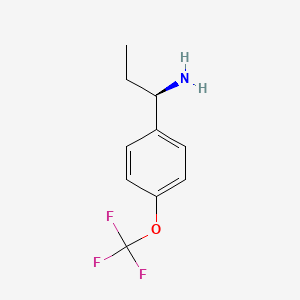

![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086279.png)
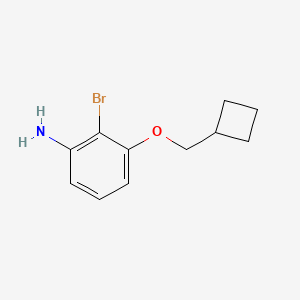

![Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B12086310.png)
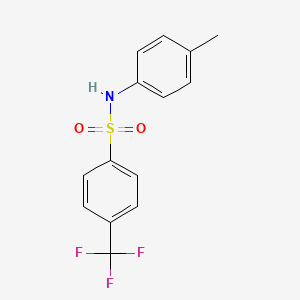




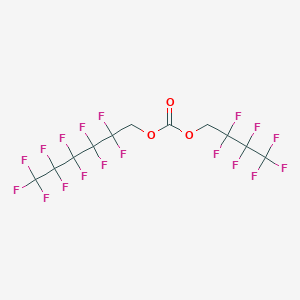
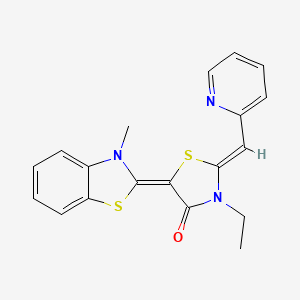
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
